Cas no 2138525-46-7 (N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide)

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a benzodioxin core and a nitro-substituted benzene sulfonamide group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for bioactive molecules. The presence of the amino and nitro functional groups allows for further derivatization, enabling the development of compounds with tailored properties. Its well-defined structure and reactivity make it suitable for applications in drug discovery, particularly in the design of enzyme inhibitors or receptor modulators. The compound's stability and synthetic accessibility enhance its utility in research and development settings.
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide structure
2138525-46-7 structure
Product Name:N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide
CAS No:2138525-46-7
MF:C14H13N3O6S
MW:351.334522008896
CID:5968248
PubChem ID:165493879
Update Time:2025-08-05

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-1167156
    • N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide
    • 2138525-46-7
    • Inchi: 1S/C14H13N3O6S/c15-11-7-13-14(23-6-5-22-13)8-12(11)16-24(20,21)10-3-1-9(2-4-10)17(18)19/h1-4,7-8,16H,5-6,15H2
    • InChI Key: VGMJNWHXMVWACG-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC1=CC2=C(C=C1N)OCCO2)(=O)=O

Computed Properties

  • Exact Mass: 351.05250632g/mol
  • Monoisotopic Mass: 351.05250632g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 552
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 145Ų

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide Pricemore >>

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Additional information on N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide

Professional Introduction to N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide (CAS No. 2138525-46-7)

N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide, identified by its CAS number 2138525-46-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule has garnered attention due to its structural complexity and potential biological activities, making it a subject of extensive study in academic and industrial laboratories.

The< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide structure combines two pharmacophoric regions: the< strong>1,4-benzodioxin moiety and the< strong>4-nitrobenzene-1-sulfonamide group. The< strong>1,4-benzodioxin scaffold is known for its presence in various bioactive natural products and synthetic drugs, exhibiting properties that can modulate biological pathways. The< strong>4-nitrobenzene-1-sulfonamide component introduces a sulfonamide functional group, which is widely recognized for its role in drug design due to its ability to enhance binding affinity and metabolic stability.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide compound has been investigated for its potential applications in treating various diseases, including inflammatory disorders and infectious diseases. Its unique structural features have prompted researchers to explore its pharmacological profile in detail.

The synthesis of< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including palladium-catalyzed cross-coupling reactions and selective functional group transformations. These techniques have enabled the production of this compound in sufficient quantities for further biological evaluation.

The pharmacological evaluation of< strong>N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzene-1-sulfonamide has revealed promising results in preclinical studies. Initial experiments have shown that this compound exhibits inhibitory activity against certain enzymes and receptors involved in disease pathogenesis. Specifically, it has demonstrated potential as an inhibitor of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory responses. Additionally, the< strong>sulfonamide moiety has been found to contribute to the compound's ability to interact with biological targets, enhancing its therapeutic potential.

1,4-benzodioxin scaffold has been implicated in modulating intracellular signaling cascades that regulate cell growth and differentiation. By combining this scaffold with the< strong>4-nitrobenzene-1-sulfonamide group, researchers aim to develop molecules that can selectively target cancer cells while minimizing toxicity to healthy tissues. Preliminary data suggest that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent. N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yıl)-4-nitrobenzene-l-sulfonamide's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These studies have provided valuable insights into how the compound behaves within biological systems and have helped identify potential areas for optimization. N-(7-amino--2,-3-dihydro-l,-4-benzo-dioxi n--6-yıl)-4-nitrobenz ene-l--sul fon amide's structural features have been carefully analyzed to assess its stability during storage and administration. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to monitor any degradation products that may form over time. These analyses have confirmed that the compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. N-(7-amino--2,-3-dihydro-l,-4-benzo-dioxi n--6-yıl)-4-nitrobenz ene-l--sul fon amide. Ongoing studies are aimed at refining synthetic routes to improve yield and scalability while exploring new derivatives with enhanced biological activity. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into tangible therapeutic benefits for patients worldwide.
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